

AZD5213: An In-Depth Technical Guide on its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the histamine H3 receptor (H3R).[1] Developed for neurological disorders, its mechanism of action centers on the modulation of histamine and other key neurotransmitter systems in the central nervous system (CNS).[1] A key characteristic of **AZD5213** is its relatively short plasma half-life, which allows for high receptor occupancy during the day and lower occupancy at night, a feature designed to mitigate the sleep disturbances often associated with H3R antagonists.[2][3][4]

Quantitative Pharmacological Profile

The pharmacological activity of **AZD5213** has been characterized through a series of in vitro and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across different species.



Parameter	Species/System	Value	Reference
In Vitro Potency			
Ki (Binding Affinity)	Human H3 Receptor	0.5 nM	[1]
KB (Functional Affinity)	Human H3 Receptor	0.2 nM	[1]
IC50 (Functional Activity)	Human H3 Receptor	3 nM	[1]
In Vivo Brain Receptor Occupancy			
pKi (from free brain concentration)	Rat	8.5	[1]
pKi (from free brain concentration)	Mouse	8.3	[1]
pKi (from free brain concentration)	Non-Human Primate	8.4	[1]
Ki,pl (from PET study)	Human	1.14 nM	[2][3][4]
Selectivity			
Against a panel of 335 receptors and enzymes	Various	>10 μM	[1]

Human Pharmacokinetic Parameters

Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties of orally administered **AZD5213**.



Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	0.7 - 2.0 hours	[1]
Terminal Half-life (t½)	5 - 7 hours	[1]
Receptor Occupancy at 0.1 mg dose	~50%	[1]

Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation

AZD5213's primary mechanism of action is the blockade of histamine H3 autoreceptors and heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the synthesis and further release of histamine. By acting as an antagonist and inverse agonist, AZD5213 blocks this negative feedback loop. This disinhibition leads to an increased release of histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors. Their activation by histamine inhibits the release of other neurotransmitters. By blocking these H3 heteroreceptors, **AZD5213** enhances the release of several key neurotransmitters crucial for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and norepinephrine.[1][2]

Mechanism of **AZD5213** at H3 Autoreceptors and Heteroreceptors.

Experimental ProtocolsIn Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional inverse agonist activity (IC50) of **AZD5213** at the human histamine H3 receptor.



Receptor Binding Assay (Competitive Radioligand Binding):

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.
- Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the H3 receptors.
- Radioligand: [3H]-Nα-methylhistamine, a radiolabeled H3 receptor agonist.
- Assay Protocol:
 - Cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine.
 - Increasing concentrations of AZD5213 are added to compete with the radioligand for binding to the H3 receptors.
 - The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC50 value (the concentration of AZD5213 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (GTPyS Binding Assay):

- Principle: This assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is a measure of their activation.
- Assay Protocol:

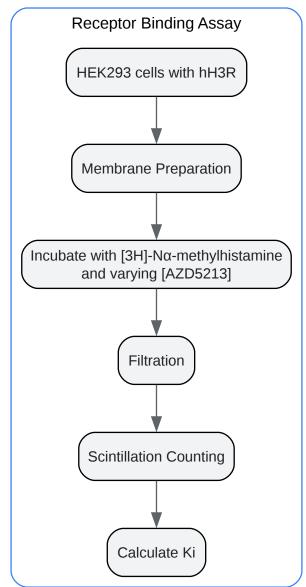


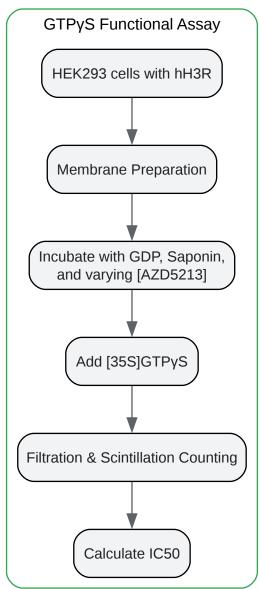




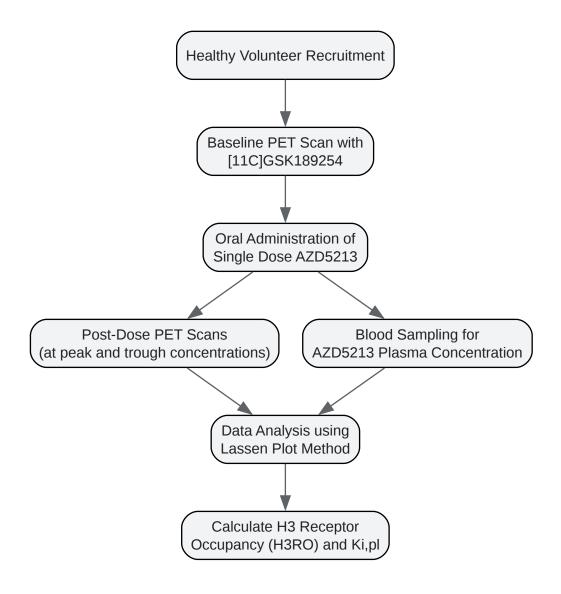
- Membranes from HEK293 cells expressing the human H3 receptor are incubated with saponin (to permeabilize the membranes) and GDP (to ensure G-proteins are in their inactive state).
- Increasing concentrations of AZD5213 are added.
- The reaction is initiated by the addition of [35S]GTPyS.
- After incubation, the reaction is stopped, and the amount of [35S]GTPyS bound to the Gproteins is determined by scintillation counting after filtration.
- Data Analysis: The IC50 value, representing the concentration of AZD5213 that causes a 50% reduction in basal [35S]GTPyS binding, is determined from the concentration-response curve.











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